molecular formula C14H19ClN2O4S B2523239 2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide CAS No. 871217-94-6

2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide

Cat. No.: B2523239
CAS No.: 871217-94-6
M. Wt: 346.83
InChI Key: VBJNGCSGCLDDTJ-UHFFFAOYSA-N
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Description

2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C14H19ClN2O4S. It is known for its applications in various fields of scientific research, particularly in medicinal chemistry due to its unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide typically involves the reaction of 4-ethoxy-3-(pyrrolidine-1-sulfonyl)aniline with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amide derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing new drugs due to its biological activity.

    Biological Studies: Investigated for its potential effects on various biological pathways and targets.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide is unique due to the presence of both the chloro and ethoxy groups, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-N-(4-ethoxy-3-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-2-21-12-6-5-11(16-14(18)10-15)9-13(12)22(19,20)17-7-3-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJNGCSGCLDDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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